
4-bromo-N-(4-ethylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-(4-ethylphenyl)benzamide” is a chemical compound with the molecular formula C15H14BrNO . It has a molecular weight of 304.18 .
Synthesis Analysis
The synthesis of benzamides, including compounds similar to “4-bromo-N-(4-ethylphenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-ethylphenyl)benzamide” can be represented as a 2D or 3D model . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds between them .Physical And Chemical Properties Analysis
“4-bromo-N-(4-ethylphenyl)benzamide” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Metal Complexes
4-Bromo-N-(di-R-carbamothioyl)benzamide derivatives have been synthesized and characterized, focusing on their Ni(II) and Cu(II) complexes. These studies revealed the formation of neutral cis-[ML2] metal complexes, confirmed through spectroscopic analyses and crystal structure determination. Such research provides valuable insights into the structural and electronic properties of metal complexes with potential applications in catalysis and material science (Binzet, Külcü, Flörke, & Arslan, 2009).
Molecular Geometry and Self-Aggregation
Research on ethylenediamine-N,N,N',N'-tetraamides derivatives, including those with bromophenyl substituents, has explored their crystal structures to understand variations in molecular and supramolecular geometries. This study highlights the influence of substituents on molecular geometry and self-aggregation, contributing to the design of new materials with tailored properties (Rajput, Sanphui, & Biradha, 2007).
Synthesis and Characterization of Organic Compounds
The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide has been detailed, providing insights into the molecular structure through spectroscopic methods and single crystal X-ray diffraction. Such studies are fundamental for the development of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science (Saeed, Rashid, Bhatti, & Jones, 2010).
Electrochemical Synthesis
The palladium-catalyzed electrochemical C-H bromination of benzamide derivatives highlights a novel method for the synthesis of aryl bromides. This approach offers an alternative, environmentally friendly route for the preparation of brominated organic compounds, avoiding the use of chemical oxidants (Yang et al., 2019).
Antimicrobial and Antipathogenic Properties
Thiourea derivatives, including those with bromophenyl substituents, have been investigated for their antimicrobial and antipathogenic properties. These studies demonstrate the potential of such compounds in developing novel antimicrobial agents with specific activity against biofilm-forming bacteria, contributing to the fight against antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
4-bromo-N-(4-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-2-11-3-9-14(10-4-11)17-15(18)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPJAVRQHHYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-ethylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

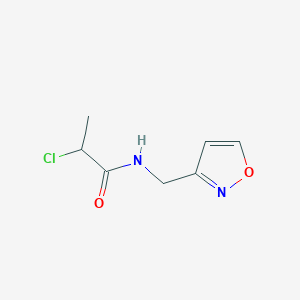
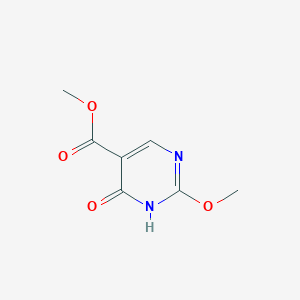
![[Rac-(1r,3r)-3-amino-1-phenylcyclobutyl]methanol hydrochloride](/img/structure/B2846466.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2846467.png)

![Benzo[d]thiazol-2-yl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2846469.png)

![N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-4-methyl-3-nitro-benzenesulfonamide](/img/structure/B2846471.png)
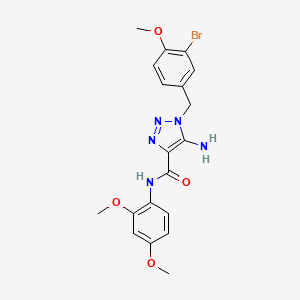
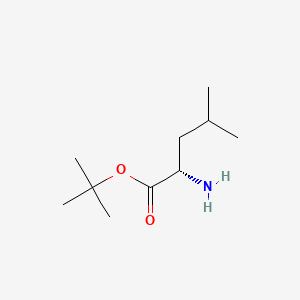
![1-((1,3-dioxolan-2-yl)methyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2846478.png)
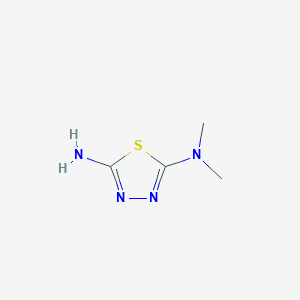
![1-(Furan-2-yl(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2846483.png)
